D-Glucoheptono-1,4-lactone

Description

Properties

CAS No. |

60046-25-5 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4+,5?,6+/m1/s1 |

InChI Key |

VIVCRCODGMFTFY-JPRIQSOUSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]1[C@H](C(C(=O)O1)O)O)O)O)O |

Canonical SMILES |

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |

Other CAS No. |

60046-25-5 |

Synonyms |

(2ξ)-D-Glucoheptonic Acid γ-Lactone; Glucoheptonic Acid γ-Lactone; D-Glucoheptonolactone; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Glucoheptono-1,4-lactone: Chemical Properties, Structure, and Applications

Introduction

D-Glucoheptono-1,4-lactone, a derivative of a seven-carbon sugar acid, stands as a pivotal molecule in the landscape of modern organic synthesis and drug discovery. This naturally occurring compound, also identified as D-glycero-D-gulo-heptono-1,4-lactone, serves as a versatile chiral building block, enabling the stereoselective synthesis of complex bioactive molecules.[1][2] Its rigid, polyhydroxylated structure provides a well-defined stereochemical scaffold that is invaluable for researchers. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical research and development.

Section 1: Core Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. These parameters dictate everything from appropriate storage conditions to the selection of solvents for reaction and purification.

Chemical Identifiers

The compound is referenced by several names and registry numbers across chemical literature and databases. Consistency in identification is crucial for accurate data retrieval and regulatory compliance.

| Identifier | Value |

| IUPAC Name | (3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one[3] |

| Synonyms | D-glycero-D-gulo-heptono-1,4-lactone, D-gluco-heptono-γ-lactone, Alpha-D-glucoheptonic acid gamma-lactone[1][4][5][6] |

| CAS Number | 60046-25-5, 89-67-8[1][5][7][][9] |

| Molecular Formula | C₇H₁₂O₇[1][4][5][9] |

| Molecular Weight | 208.17 g/mol [1][4][5][9] |

Physicochemical Data

The physical properties of this compound are characteristic of a polyhydroxylated organic solid. Its high melting point suggests a stable crystalline lattice, while its slight solubility in water is typical for such polar molecules.

| Property | Value | Significance in Application |

| Appearance | White to pale beige crystalline powder[4][5][10] | A key indicator of purity; deviations in color may suggest impurities or degradation. |

| Melting Point | 152-155 °C[1][5][6][7][11] | Provides a reliable range for purity assessment and thermal stability limits. |

| Solubility | Slightly soluble in water and DMSO[1][5][10] | Guides the choice of solvent systems for reactions, purification, and analytical studies. |

| Storage | Refrigerator (4°C), under inert atmosphere[1][5][10] | Essential for preventing degradation and maintaining long-term stability. |

| pKa (Predicted) | 12.05 ± 0.60[1][5] | Indicates the low acidity of the hydroxyl groups, which influences its reactivity in base-catalyzed reactions. |

Section 2: Molecular Structure and Stereochemistry

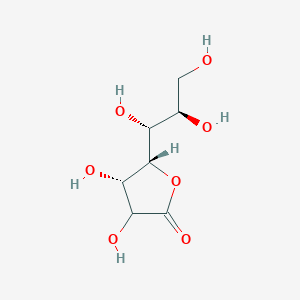

The utility of this compound as a chiral precursor is a direct consequence of its well-defined three-dimensional structure. The molecule features a five-membered ring (a γ-lactone) formed between the C1 carboxyl group and the C4 hydroxyl group of the parent glucoheptonic acid.

The stereochemistry, precisely described by the D-glycero-D-gulo nomenclature, dictates the specific spatial arrangement of the five chiral centers. This fixed conformation is critical, as it allows for highly stereoselective transformations at other positions on the molecule. Any synthetic strategy employing this lactone leverages this inherent chirality to produce enantiomerically pure target molecules.

Caption: 2D structure of this compound.

Section 3: Spectroscopic Characterization

Elucidation and confirmation of the structure of this compound and its derivatives rely on standard spectroscopic techniques. Researchers should expect characteristic signals that correspond to its unique arrangement of functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural verification. The proton NMR spectrum will display complex multiplets in the carbohydrate region (typically 3.5-5.0 ppm) corresponding to the protons on the carbon backbone and the lactone ring. The anomeric proton adjacent to the lactone oxygen will likely appear as a distinct signal further downfield. ¹³C NMR will show seven distinct carbon signals, with the carbonyl carbon of the lactone appearing significantly downfield (~170-180 ppm). 2D NMR techniques like COSY and HMQC are crucial for unambiguously assigning all proton and carbon signals, which is essential when synthesizing derivatives.[2][12][13]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band for the O-H stretching of the multiple hydroxyl groups (around 3300-3500 cm⁻¹). A sharp, intense absorption peak corresponding to the C=O stretch of the γ-lactone carbonyl group is a key diagnostic feature, typically appearing around 1770 cm⁻¹.[12]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (208.17 g/mol ).[12] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₇H₁₂O₇). Fragmentation patterns often involve sequential loss of water molecules from the polyol chain.

Section 4: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by its two primary functional features: the electrophilic lactone ring and the multiple nucleophilic hydroxyl groups. This duality allows it to serve as a versatile synthetic intermediate.

Key Reactions

The hydroxyl groups can be selectively protected, allowing for regioselective modification at other positions. The lactone itself is susceptible to nucleophilic attack, most notably by amines to form amides.

A compelling case study is the aminolysis with o-phenylenediamine, where the reaction outcome is dictated by the chosen methodology.[2][13]

-

Kinetic Control (Focused Ultrasound) : The use of focused ultrasound provides energy to overcome the activation barrier for the initial nucleophilic attack on the lactone, selectively forming the open-chain amide. This method favors the kinetic product before thermodynamic rearrangement can occur.[2][13]

-

Thermodynamic Control (Thermal Induction) : Conventional heating provides sustained energy, allowing the initially formed amide to undergo a subsequent intramolecular cyclization and dehydration, leading to the more stable benzimidazole derivative, the thermodynamic product.[13]

This differential reactivity highlights the fine control that can be exerted over reaction pathways, a critical aspect of complex molecule synthesis.

Caption: Reaction control in the aminolysis of this compound.

Application as a Chiral Precursor

The primary value of this compound in drug development lies in its role as a chiral starting material.

-

Antitumor Agents : It is a key intermediate in the multi-step synthesis of Howiinol A and its analogs.[1][5][11][14] These compounds have been investigated for their potent antitumor properties, making the lactone a valuable precursor in oncology research.[1][11]

-

Functionalized Surfactants : The lactone can be reacted with long-chain amines to produce N-alkylaldonamides, a class of nonionic, biodegradable surfactants.[15]

Section 5: Applications in Research and Development

The unique structural and chemical properties of this compound have led to its use in several areas of scientific research.

-

Drug Discovery and Medicinal Chemistry : Beyond Howiinol A, the lactone's scaffold is used to synthesize a variety of novel compounds for biological screening.[5][11] Its established use in studying cancer, inflammation, and liver disease highlights its relevance in preclinical research.[]

-

Enzyme Inhibition Studies : this compound has demonstrated inhibitory activity against certain enzymes, including glycosidases like α-L-rhamnosidase.[4][10] This property is significant because glycosidase inhibitors are an important class of therapeutic agents, notably in the management of diabetes. Its ability to inhibit both bacterial and mammalian enzymes suggests a broad potential for further investigation.[4][10]

-

Cosmetic Science : The compound is listed with skin conditioning functions, suggesting its potential use in dermatological and cosmetic formulations.[5]

Section 6: Experimental Protocols and Safety

Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Ventilation : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Dispensing : Avoid generating dust when weighing and transferring the solid. Use appropriate tools (e.g., spatulas) and clean up any spills immediately using dry methods.[16]

-

Storage : Upon receipt, store the container in a refrigerator at approximately 4°C.[10] For enhanced stability, particularly for long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][5] Keep the container tightly sealed.[16]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Identification

The compound is classified as an irritant.

-

Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]

-

Precautionary Statements : S24/25 (Avoid contact with skin and eyes).[1] In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is more than a simple carbohydrate derivative; it is a powerful tool for the modern synthetic chemist. Its rigid, stereochemically rich structure provides an excellent platform for the synthesis of complex, enantiomerically pure molecules. Its demonstrated utility as a precursor to potent antitumor agents and its activity as an enzyme inhibitor underscore its significance in drug discovery and development. By understanding its fundamental chemical properties, structure, and reactivity, researchers can fully harness the synthetic potential of this valuable chiral building block.

References

-

LookChem. This compound. [Link]

-

Chemsrc. This compound | CAS#:79703-26-7. [Link]

-

PubChem. D-glycero-D-gulo-Heptonic acid, delta-lactone. [Link]

-

ResearchGate. NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. [Link]

-

PubMed. NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. D-glycero-D-gulo-heptono-1,4-lactone CAS#: 89-67-8 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. usbio.net [usbio.net]

- 11. This compound | 60046-25-5 [chemicalbook.com]

- 12. D-glycero-D-gulo-heptono-1,4-lactone (89-67-8) 1H NMR [m.chemicalbook.com]

- 13. NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Natural Source of D-Glucoheptono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of D-Glucoheptono-1,4-lactone, a naturally occurring styryl-lactone with significant therapeutic potential. We will delve into its primary natural source, biosynthetic origins, methodologies for its isolation and characterization, and its applications in the pharmaceutical landscape.

Introduction to this compound: A Promising Bioactive Molecule

This compound is a polyhydroxylated γ-lactone that has garnered considerable interest within the scientific community. Its chemical structure, characterized by a seven-carbon backbone and multiple stereocenters, makes it a chiral building block for the synthesis of complex bioactive molecules. Notably, it serves as a key intermediate in the synthesis of Howiinol A and its analogs, which have demonstrated potent antitumor properties.[1] The inherent biological activity of this compound itself, particularly its antitumor and enzyme inhibitory effects, further underscores its importance as a lead compound in drug discovery programs.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 60046-25-5[2] |

| Molecular Formula | C₇H₁₂O₇[2] |

| Molecular Weight | 208.17 g/mol [2] |

| Melting Point | 152-155 °C[3] |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in water and DMSO |

The Primary Natural Source: Goniothalamus howii

The principal natural source of this compound is the plant Goniothalamus howii, a member of the Annonaceae family.[1] This compound is primarily found in the root and stem bark of the plant.[1] The genus Goniothalamus is a rich source of various bioactive styryl-lactones, a class of secondary metabolites known for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antibacterial properties.[4][5] The isolation of this compound from G. howii highlights the ethnobotanical importance of this genus and its potential for yielding novel therapeutic agents.

Biosynthesis of this compound: A Look into the Polyketide Pathway

While the complete biosynthetic pathway of this compound in Goniothalamus howii has not been fully elucidated, it is widely accepted that styryl-lactones are derived from the polyketide pathway.[6] This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large multienzyme complexes known as polyketide synthases (PKSs).

The biosynthesis of the lactone ring of styryl-lactones is initiated by a starter unit, followed by chain extension with extender units. The resulting polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclization, to form the characteristic lactone ring. The polyhydroxy nature of this compound suggests the involvement of multiple ketoreductase and hydroxylase enzymatic domains within the PKS or post-PKS modifying enzymes. The seven-carbon backbone of this particular lactone indicates a unique assembly of precursor units, the specifics of which are a subject for future research. The identification and characterization of the specific PKS genes in Goniothalamus species will be crucial in fully understanding and potentially harnessing the biosynthesis of this valuable compound.[7][8]

Figure 1: A proposed general biosynthetic pathway for this compound via the polyketide pathway.

Extraction and Purification: A Generalized Protocol

The following is a generalized, step-by-step methodology for the extraction and purification of this compound from the root and stem bark of Goniothalamus howii, based on established protocols for styryl-lactones from this genus.

Extraction

-

Material Preparation: The air-dried and powdered root and stem bark of G. howii are used as the starting material.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds. This is followed by extraction with a more polar solvent like ethyl acetate or methanol, in which styryl-lactones are more soluble.[6] Maceration or Soxhlet extraction are common techniques employed.[6]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: The fraction enriched with styryl-lactones is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different compounds.

-

Further Chromatographic Steps: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Figure 2: A generalized workflow for the extraction and purification of this compound.

Structural Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the protons on the lactone ring and the polyhydroxyalkyl side chain.[9]

-

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon atoms in the molecule. The carbonyl carbon of the lactone ring typically appears at a characteristic downfield shift.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl group (C=O) of the lactone ring is a key feature in the IR spectrum of this compound.

Applications in Drug Development

This compound and its derivatives have shown significant promise in the field of drug development, primarily due to their potent biological activities.

-

Antitumor Activity: As a precursor to Howiinol A and its analogs, this compound is at the forefront of developing new anticancer agents.[1] Styryl-lactones, in general, are known to induce apoptosis in cancer cells.[4]

-

Enzyme Inhibition: this compound has been shown to exhibit inhibitory activity against certain enzymes, suggesting its potential in treating metabolic disorders.[2]

Conclusion

This compound, naturally sourced from Goniothalamus howii, represents a valuable natural product with significant potential for the development of new therapeutic agents. Its unique chemical structure and potent biological activities make it a compelling target for further research in natural product synthesis, medicinal chemistry, and pharmacology. This guide provides a foundational understanding for researchers and professionals seeking to explore the scientific and therapeutic landscape of this promising molecule.

References

-

LookChem. Cas 60046-25-5, this compound. [Link]

-

the UNIMAS Institutional Repository. Styryl Lactones from Roots and Barks Goniothalamus lanceolatus. [Link]

-

Alkaloids and Styryl Lactones from Goniothalamus tortilipetalus and Their Biological Activities - PMC. [Link]

-

MDPI. Alkaloids and Styryl lactones from Goniothalamus ridleyi King and Their α-Glucosidase Inhibitory Activity. [Link]

-

RSC Publishing. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. [Link]

-

MDPI. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]

-

ResearchGate. Two New Styryl Lactones, 9-Deoxygoniopypyrone and 7-epi-Goniofufurone, from Goniothalamus giganteus | Request PDF. [Link]

-

Styrylpyrone Derivative (SPD) Extracted from Goniothalamus umbrosus Binds to Dengue Virus Serotype-2 Envelope Protein and Inhibits Early Stage of Virus Replication - NIH. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000150). [Link]

-

Polyketide synthase genes from marine dinoflagellates - PubMed. [Link]

-

Multifunctional polyketide synthase genes identified by genomic survey of the symbiotic dinoflagellate, Symbiodinium minutum - PMC. [Link]

-

Metabolic engineering for microbial production of sugar acids - PMC. [Link]

-

ACS Publications. Alkaloids and Styryl Lactones from Goniothalamus tortilipetalus and Their Biological Activities | Journal of Natural Products. [Link]

-

Frontiers. Evolutionary Histories of Type III Polyketide Synthases in Fungi. [Link]

-

bioRxiv. Giant polyketide synthase enzymes biosynthesize a giant marine polyether biotoxin. [Link]

-

eScholarship.org. Diversity and distribution of polyketide synthase genes across biomes, taxa and abyssal sediments. [Link]

-

NIST WebBook. D-Gluconic acid, δ-lactone. [Link]

-

ResearchGate. Microbial Production of Low-Calorie Sugars | Request PDF. [Link]

-

PubMed. Recent progress in the microbial production of xylonic acid. [Link]

-

MPG.PuRe. Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. [Link]

-

Amerigo Scientific. D-Glucoheptonic acid-1,4-lactone. [Link]

-

PubMed. Microbial production of sugar alcohols and associated chemocatalytic derivatives. [Link]

Sources

- 1. Styryl-lactones from Goniothalamus species— A review | Semantic Scholar [semanticscholar.org]

- 2. usbio.net [usbio.net]

- 3. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]

- 4. Alkaloids and Styryl Lactones from Goniothalamus tortilipetalus and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Styrylpyrone Derivative (SPD) Extracted from Goniothalamus umbrosus Binds to Dengue Virus Serotype-2 Envelope Protein and Inhibits Early Stage of Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyketide synthase genes from marine dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifunctional polyketide synthase genes identified by genomic survey of the symbiotic dinoflagellate, Symbiodinium minutum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-glycero-D-gulo-heptono-1,4-lactone (89-67-8) 1H NMR [m.chemicalbook.com]

- 10. This compound(79703-26-7) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of D-Glucoheptono-1,4-lactone in Various Solvents

This guide provides an in-depth exploration of the solubility characteristics of D-Glucoheptono-1,4-lactone, a key intermediate in the synthesis of various bioactive molecules, including antitumor agents like Howiinol A and its analogs.[1] An understanding of its solubility is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, designing purification strategies, and formulating final products. While extensive quantitative solubility data for this compound is not widely published, this guide synthesizes available information, theoretical principles, and data from analogous compounds to provide a comprehensive understanding of its expected solubility behavior.

Introduction to this compound

This compound is a polyhydroxy γ-lactone, a class of compounds known for their diverse biological activities and applications as versatile chemical building blocks. Its structure, rich in hydroxyl groups, dictates its physicochemical properties, most notably its solubility. This guide will delve into the theoretical underpinnings of its solubility, present available data, and provide robust experimental protocols for researchers to determine solubility in their specific solvent systems.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The energy of interaction between solute-solvent molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions. For this compound, several key factors influence its solubility:

-

Polarity: The multiple hydroxyl (-OH) groups and the lactone (cyclic ester) group make this compound a highly polar molecule. Therefore, it is expected to be more soluble in polar solvents.

-

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the lactone can act as a hydrogen bond acceptor. The ability to form strong hydrogen bonds with a solvent is a primary driver of its solubility. Protic solvents, such as water and alcohols, are capable of hydrogen bonding and are therefore predicted to be good solvents.

-

Molecular Size and Shape: The relatively compact cyclic structure of the lactone may also influence its solubility.

Expected and Reported Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. However, precise quantitative data remains limited in publicly accessible literature.

Table 1: Summary of Reported and Expected Solubility of this compound

| Solvent Class | Solvent | Reported Solubility | Expected Solubility Trend | Rationale |

| Polar Protic | Water | Slightly soluble[1][2]; 50mg/ml (clear, colorless solution) | High | Excellent hydrogen bonding capacity and high polarity. |

| Methanol | Slightly soluble | High | Polar protic solvent capable of strong hydrogen bonding. | |

| Ethanol | Not specified | Moderate to High | Polarity is lower than methanol, which may slightly reduce solubility. | |

| Glycerol | Not specified | High | High viscosity may affect dissolution rate, but its polyol structure should enable good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly soluble[1][2] | Moderate to High | High polarity and can accept hydrogen bonds, but cannot donate them. |

| Acetone | Not specified | Low to Moderate | Moderate polarity but a weaker hydrogen bond acceptor compared to DMSO. | |

| Nonpolar | Hexane | Not specified | Very Low | "Like dissolves like" principle suggests poor solubility due to the large polarity difference. |

| Toluene | Not specified | Very Low | Aromatic but still largely nonpolar, unlikely to effectively solvate the polyhydroxy lactone. |

It is important to note that the term "slightly soluble" is qualitative. The single quantitative data point of 50 mg/mL in water from a commercial supplier provides a useful baseline.[3]

Insights from Analogous Compounds

In the absence of comprehensive data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. A study on the solubility of (+)-biotin intermediate lactone in various organic solvents demonstrated that solubility increased with temperature and was highest in N,N-dimethylformamide (a polar aprotic solvent), followed by dichloromethane, tetrahydrofuran, ethyl acetate, toluene, and methanol.[4] This suggests that for some lactones, polar aprotic solvents can be highly effective.

Furthermore, studies on the solubility of various sugars (polyhydroxy compounds) in alcohols have shown that solubility increases with temperature and decreases with the increasing carbon chain length of the alcohol.[5] This trend is likely to be mirrored in the solubility of this compound in a series of alcohols.

Experimental Determination of Solubility

To obtain precise solubility data for this compound in a specific solvent system, experimental determination is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.

Equilibrium Solubility (Shake-Flask) Method Protocol

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or g/100g .

Caption: Experimental workflow for the equilibrium solubility determination of this compound.

Conclusion

References

-

LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]

-

PubChem. (n.d.). D-glucaro-1,4-lactone. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2017). Solubility Measurement and Correlation of (+)-Biotin Intermediate Lactone in Different Organic Solvents from 287.15 to 323.75 K. Retrieved from [Link]

-

P212121 Store. (n.d.). D-Glucoheptonic acid-1,4-lactone 25 g. Retrieved from [Link]

-

ResearchGate. (2007). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility of spironolactone form II in pure solvents and binary solvent mixtures. Retrieved from [Link]

-

Wiley Online Library. (2020). Solubility parameters and solvent affinities for polycaprolactone: A comparison of methods. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

PubMed. (2002). Determination of solubility parameters for poly(3-hydroxyalkanoates). Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

Future4200. (2007). Modeling solubilities of sugars in alcohols based on original experimental data. Retrieved from [Link]

-

FAO. (1998). GLUCONO-δ-LACTONE. Retrieved from [Link]

-

ACS Figshare. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

-

Chemsavers. (n.d.). This compound, 99.7%, 95g. Retrieved from [Link]

-

PubChem. (n.d.). D-Gluconolactone. Retrieved from [Link]

-

PubChem. (n.d.). delta-Gluconolactone. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of D-Glucoheptono-1,4-lactone: Melting Point and Stability for Pharmaceutical Applications

Introduction

D-Glucoheptono-1,4-lactone (CAS No: 60046-25-5; Molecular Formula: C₇H₁₂O₇) is a carbohydrate derivative that serves as a versatile chiral building block in organic synthesis.[1][2][3] Its applications are notable in the development of complex bioactive molecules, including the synthesis of antitumoral agents like Howiinol A and its analogues.[2][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of the fundamental physicochemical properties of this lactone is paramount. The melting point serves as a critical identifier of purity and solid-state form, while its chemical stability dictates appropriate handling, formulation strategies, and long-term storage conditions.

This guide provides an in-depth analysis of the melting point and stability profile of this compound. It consolidates technical data with field-proven experimental protocols, offering a robust framework for its effective use in a research and development setting.

Physicochemical Characterization: Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property that provides significant insights into its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature range, whereas impurities typically depress and broaden this range.

Compiled Melting Point Data

Multiple authoritative sources have reported the melting point of this compound. The data, summarized below, shows a high degree of consistency, indicating a well-characterized thermal behavior for this compound.

| Reported Melting Point (°C) | Source |

| 152-155 °C | ChemicalBook, LookChem, LabSolutions, Sigma-Aldrich[1][2][6][7] |

| 153-155 °C | United States Biological[8] |

| 152 °C | Biosynth[9] |

This narrow range of 152-155 °C is the accepted literature value for high-purity this compound.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for melting point determination, a universally accepted technique for its accuracy and small sample requirement.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry under vacuum over a desiccant to remove any residual moisture that could depress the melting point.

-

Finely crush a small amount of the solid into a powder to ensure uniform packing.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Aim for a packed sample height of 2-3 mm.

-

Scientist's Note: Proper packing is critical. Air pockets can lead to uneven heat distribution and inaccurate readings.

-

-

Instrument Setup:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to approach the expected melting range (approx. 135-140 °C).

-

-

Measurement:

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min.

-

Scientist's Note: A slow ramp rate through the melting transition is essential for equilibrium to be established between the solid and liquid phases, ensuring a precise measurement.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining the melting point via the capillary method.

Chemical Stability Profile

The stability of this compound is governed primarily by the chemical reactivity of its cyclic ester (lactone) functional group. The principal degradation pathway is hydrolysis, which is highly dependent on environmental conditions.

Mechanism of Hydrolysis

This compound exists in equilibrium with its corresponding open-chain carboxylic acid, D-glucoheptonic acid, in aqueous solutions. This equilibrium is subject to both acid and base catalysis.[10]

-

Base-Catalyzed Hydrolysis: Under neutral to basic conditions (pH > 7), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the acyl-oxygen bond and formation of the carboxylate salt (D-glucoheptonate). This process is generally much faster than acid-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to the formation of the open-chain D-glucoheptonic acid.

Visualization: Hydrolysis of this compound

Caption: Reversible hydrolysis of this compound.

Factors Influencing Stability & Recommended Handling

The rate of hydrolysis and overall stability are critically influenced by pH, temperature, and the presence of moisture. Therefore, proper storage and handling are essential to maintain the integrity of the compound.

| Parameter | Impact on Stability | Recommendation | Rationale |

| Moisture | Reactant in hydrolysis. Presence of water will shift the equilibrium towards the open-chain acid. | Store in tightly sealed containers in a dry environment or desiccator.[11] Use of an inert atmosphere is also recommended.[1][2] | To minimize the primary reactant for hydrolysis. An inert atmosphere displaces moist air. |

| Temperature | Higher temperatures increase the rate of hydrolysis according to Arrhenius kinetics. | Long-term storage is recommended at refrigerated temperatures (4°C).[8] Short-term storage at room temperature is acceptable.[8] | To significantly slow the kinetics of the degradation reaction, thereby extending shelf-life. |

| pH | Both acidic and basic conditions catalyze hydrolysis, with the rate being significantly faster under basic conditions. | Avoid exposure to acidic or basic solutions during storage. Use aprotic solvents where possible if solution stability is required. | To prevent catalytic degradation. The lactone is most stable at a slightly acidic pH, but solid-state storage is preferred. |

Experimental Protocol: Stability Assessment via HPLC

A forced degradation study is a common approach to understanding the stability profile of a compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis due to its ability to separate the parent compound from its degradation products and quantify their relative amounts over time.

Rationale for Method Selection

HPLC with UV detection is ideal for quantifying the loss of the parent this compound and the appearance of the D-glucoheptonic acid degradant. The lactone and the open-chain acid will have different polarities and thus different retention times on a reverse-phase column, allowing for accurate quantification.

Step-by-Step Protocol for an Accelerated Stability Study

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Hydrolytic Stress: Aliquot the stock solution into separate vials containing: (a) 0.1 M HCl (acidic), (b) Purified Water (neutral), and (c) 0.1 M NaOH (basic).

-

Thermal Stress: Place a set of vials (acidic, neutral, basic, and solid-state) in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). Keep a control set at 4°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

-

Scientist's Note: For the basic hydrolysis sample, immediately neutralize with an equivalent amount of acid to quench the reaction and prevent further degradation prior to analysis.

-

-

HPLC Analysis:

-

Inject the samples onto a suitable HPLC system (e.g., C18 reverse-phase column).

-

Use an isocratic or gradient mobile phase (e.g., buffered water and acetonitrile) to achieve separation.

-

Monitor the elution using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Calculate the percentage of the remaining parent compound relative to the initial (T=0) peak area.

-

Plot the percentage of remaining lactone versus time for each condition to determine the degradation kinetics.

-

Visualization: Stability Testing Workflow

Caption: Experimental workflow for an accelerated stability study using HPLC.

Conclusion

This compound is a crystalline solid with a well-defined melting point in the range of 152-155 °C , a critical parameter for its identification and purity assessment. The primary stability concern for this molecule is its susceptibility to hydrolysis, a reaction catalyzed by both acidic and basic conditions. To ensure its integrity, this compound must be stored in dry, tightly sealed containers, preferably at refrigerated temperatures, to mitigate degradation. The experimental protocols provided herein offer a validated framework for researchers to verify these properties and to develop robust handling and formulation strategies, ensuring the successful application of this valuable chiral intermediate in drug discovery and development.

References

-

Cas 60046-25-5,this compound. LookChem. [Link]

-

This compound. LabSolutions. [Link]

-

The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. SciSpace. [Link]

-

Kinetics and equilibrium constants of the gluconic acid-gluconolactone system. ResearchGate. [Link]

-

KINETICS AND EQUILIBRIUM CONSENTS OF THE GLUCONIC ACID‐GLUCONOLACTONE SYSTEM. Semantic Scholar. [Link]

-

Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. SciSpace. [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]

- 4. This compound | 60046-25-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. D -Glucoheptono-1,4-lactone = 99 89-67-8 [sigmaaldrich.com]

- 8. usbio.net [usbio.net]

- 9. biosynth.com [biosynth.com]

- 10. scispace.com [scispace.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of D-Glucoheptono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties and biological activities of D-Glucoheptono-1,4-lactone, a naturally derived monosaccharide lactone. With applications ranging from enzyme inhibition to a foundational role in the synthesis of complex anti-cancer agents, this molecule presents significant opportunities for research and development. This document will delve into its known mechanisms of action, potential therapeutic applications, and provide insights for future investigations.

Introduction: Unveiling this compound

This compound is a chiral sugar lactone, a seven-carbon derivative of glucose.[1][2] Its structure, characterized by a stable five-membered lactone ring, is key to its biological activities. While it can be metabolized in the human liver, its primary interest to the scientific community lies in its inhibitory effects on certain enzymes and its utility as a chiral building block in complex organic synthesis.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₇ | |

| Molecular Weight | 208.17 g/mol | |

| CAS Number | 89-67-8 | |

| Synonyms | α-D-Glucoheptonic γ-lactone, D-Glycero-D-guloheptono-γ-lactone | |

| Melting Point | 152-155 °C | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Slightly soluble in water and DMSO | [4] |

Core Biological Activity: Glycosidase Inhibition

A significant body of research has established that aldonolactones, including this compound, function as inhibitors of glycosidases.[5][6][7][8][9][10] These enzymes are crucial for the hydrolysis of glycosidic bonds in carbohydrates.

Mechanism of Inhibition

The inhibitory action of aldonolactones is attributed to their structural similarity to the natural substrates of glycosidases. The lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, allowing it to bind to the active site of the enzyme with high affinity. This competitive inhibition prevents the enzyme from processing its natural substrate. It is postulated that the (1→5)-lactone form is the more potent inhibitor, and the inhibitory effect of the (1→4)-lactone may be a result of its conversion to the (1→5)-lactone in solution.[5][10]

Specificity of Inhibition

This compound has been specifically noted for its inhibitory activity against α-L-rhamnosidase.[2][3] It also exhibits inhibitory effects on other enzymes responsible for carbohydrate breakdown.[2][3] This broad-spectrum inhibitory activity against both bacterial and mammalian enzymes suggests its potential for various therapeutic applications, although this may also present challenges in terms of selectivity.[2][3] Due to its inhibition of carbohydrate-processing enzymes, it has been suggested that this compound could lead to increased blood glucose levels.[2][3]

A Cornerstone in Anti-Cancer Drug Discovery: Synthesis of Howiinol A

One of the most significant applications of this compound in drug development is its role as a key chiral intermediate in the total synthesis of Howiinol A.[4][11] Howiinol A is a natural product isolated from the plant Goniothalamus howii and has demonstrated potent antitumor properties.[4]

The synthesis of Howiinol A from this compound is a multi-step process that leverages the defined stereochemistry of the lactone to construct the complex architecture of the target molecule.[11] This underscores the value of this compound as a versatile starting material for the synthesis of novel, high-potency antitumor compounds and their analogs.[4]

Experimental Protocols: A Framework for Investigation

While specific, detailed experimental protocols for this compound are not extensively reported in publicly available literature, established methods for assessing glycosidase inhibition and antitumor activity can be readily adapted.

Glycosidase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a glycosidase is a colorimetric assay using a chromogenic substrate.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of the target glycosidase (e.g., α-L-rhamnosidase) in a suitable buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme). Prepare a solution of a chromogenic substrate (e.g., p-nitrophenyl-α-L-rhamnopyranoside).

-

Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of concentrations.

-

Assay Procedure: a. In a 96-well microplate, add the enzyme solution to each well. b. Add the different concentrations of the this compound solution to the test wells. Add buffer to the control wells. c. Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes). d. Initiate the reaction by adding the chromogenic substrate solution to all wells. e. Incubate the plate at the optimal temperature for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate).

-

Data Analysis: a. Measure the absorbance of the released chromophore (e.g., p-nitrophenol at 405 nm) using a microplate reader. b. Calculate the percentage of inhibition for each concentration of the lactone compared to the control. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration. d. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

In Vitro Antitumor Activity Assay

To assess the direct antitumor effects of this compound or its derivatives, a standard cell viability assay such as the MTT assay can be employed.

Step-by-Step Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a cell line known to be sensitive to Howiinol A) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound (or a synthesized derivative) and create serial dilutions. Treat the cells with different concentrations of the compound. Include a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Data Analysis: a. Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value by plotting cell viability against the compound concentration.

Future Directions and Research Opportunities

The existing body of knowledge on this compound provides a solid foundation for further research and development. Several avenues warrant exploration:

-

Quantitative Inhibition Studies: There is a clear need for detailed kinetic studies to determine the inhibition constants (Ki) of this compound against a broader panel of glycosidases. This would provide a more precise understanding of its inhibitory potency and selectivity.

-

Direct Antitumor Effects: While its role as a synthetic precursor is established, investigating the intrinsic antitumor activity of this compound and its simple derivatives is a promising area. Studies on its effects on cancer cell proliferation, apoptosis, and cell cycle progression are warranted.

-

Elucidation of Molecular Targets: Beyond glycosidases, it is important to explore other potential molecular targets of this compound that might contribute to its biological activity.

-

Medicinal Chemistry Campaigns: The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of more potent and selective enzyme inhibitors or novel antitumor agents.

Conclusion

This compound is a versatile and valuable molecule for researchers in the fields of enzymology and medicinal chemistry. Its established role as a glycosidase inhibitor and a key building block for the synthesis of the potent antitumor agent Howiinol A highlights its significance. While there is a need for more in-depth quantitative and mechanistic studies, the existing data strongly supports its potential for further investigation and development in the quest for novel therapeutic agents.

References

-

Conchie, J., Hay, A. J., Strachan, I., & Levvy, G. A. (1967). Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties. Biochemical Journal, 102(3), 929–941. Retrieved from [Link]

-

Conchie, J., Gelman, A. L., & Levvy, G. A. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase. Biochemical Journal, 106(3), 609–615. Retrieved from [Link]

-

Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones. Biochemical Journal, 52(3), 464–472. Retrieved from [Link]

-

Levvy, G. A., & Conchie, J. (1972). The inhibition of glycosidases by aldonolactones. Advances in Enzymology and Related Areas of Molecular Biology, 36, 151-181. Retrieved from [Link]

-

Levvy, G. A., & Marsh, C. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 65(2), 389–395. Retrieved from [Link]

-

Findlay, J., Levvy, G. A., & Marsh, C. A. (1958). Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of β-N-acetylglucosaminidase. Biochemical Journal, 69(3), 467–473. Retrieved from [Link]

-

LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of S-or N-glycomimetics of D-galactono-1,4-lactone. Inhibitors of a β-galactofuranosidase. Retrieved from [Link]

-

Chemsavers. (n.d.). This compound, 99.7%, 95g. Retrieved from [Link]

-

MDPI. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]

-

RUA. (2025). Electrochemical quantification of β -glucosidase activity for inhibitor screening applications. Retrieved from [Link]

-

Oncotarget. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells. Retrieved from [Link]

-

Cambridge Open Engage. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids as novel low molecular-weight organogelators and evaluation of their physical properties. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). D-Glucoheptonic acid-1,4-lactone. Retrieved from [Link]

Sources

- 1. The inhibition of glycosidases by aldonolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. lookchem.com [lookchem.com]

- 5. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of glycosidases by aldonolactones of corresponding configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of β-N-acetylglucosaminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1-->5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

D-Glucoheptono-1,4-lactone: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Carbohydrate-Derived Chiral Scaffolds

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements of the pharmaceutical, agrochemical, and materials science industries. Nature provides a rich and readily available source of chirality in the form of carbohydrates.[1] These molecules, often referred to as the "chiral pool," offer a cost-effective and structurally diverse starting point for the synthesis of complex, stereochemically defined targets.[2][3] Among these, sugar-derived lactones have emerged as particularly powerful chiral building blocks due to their inherent functionality and rigid conformational frameworks, which can effectively translate stereochemical information into newly formed chiral centers.[4]

This technical guide focuses on D-Glucoheptono-1,4-lactone, a seven-carbon sugar lactone that serves as a valuable intermediate in the synthesis of bioactive molecules.[5] Its polyhydroxylated structure and defined stereochemistry make it an attractive starting material for the construction of complex natural products and their analogues. This guide will provide a comprehensive overview of the synthesis, key stereoselective reactions, protecting group strategies, and applications of this compound, with a focus on the underlying principles that govern its reactivity and stereochemical control.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₇ | [6] |

| Molecular Weight | 208.17 g/mol | [6] |

| Melting Point | 152-155 °C | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Slightly soluble in water, DMSO, and Methanol | [5][7] |

| Storage | Refrigerator, under inert atmosphere | [5] |

| CAS Number | 60046-25-5 | [6] |

Synthesis of this compound: The Cyanohydrin Approach

A common and effective method for the synthesis of this compound is the chain extension of D-glucose via the cyanohydrin synthesis, followed by hydrolysis and lactonization. This method allows for the addition of a carbon atom at the anomeric position, leading to the formation of two epimeric heptonic acids, which can then be separated.

The classical Kiliani-Fischer synthesis provides the foundation for this transformation. The reaction of D-arabinose (a five-carbon sugar) with cyanide, followed by hydrolysis, yields a mixture of D-gluconic and D-mannonic acids.[8] This principle can be extended to D-glucose to produce the corresponding heptonic acids. The ratio of the epimers formed can be influenced by the reaction conditions.[8]

Caption: Synthetic pathway to this compound from D-glucose.

Experimental Protocol: Synthesis of this compound from D-Glucose (Adapted from classical cyanohydrin synthesis principles)[8]

Disclaimer: This protocol is a generalized procedure based on established chemical principles for analogous transformations. Researchers should conduct their own risk assessment and optimization.

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, dissolve D-glucose (1 equivalent) in distilled water.

-

To this solution, add sodium cyanide (NaCN, 1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C with an ice bath.

-

Stir the reaction mixture at this temperature for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

-

Hydrolysis to Heptonic Acids:

-

Carefully acidify the reaction mixture with a strong acid (e.g., H₂SO₄ or HCl) to a pH of approximately 1-2. This step should be performed with extreme caution in a fume hood due to the evolution of toxic hydrogen cyanide gas.

-

Heat the acidified solution to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

-

Cool the reaction mixture to room temperature.

-

-

Lactonization and Isolation:

-

Neutralize the solution with a suitable base (e.g., Ba(OH)₂ or CaCO₃) to precipitate the sulfate or chloride salts.

-

Filter the mixture to remove the inorganic salts.

-

The filtrate, containing the epimeric heptonic acids, is concentrated under reduced pressure.

-

The resulting syrup is then subjected to conditions that favor the formation and crystallization of the thermodynamically stable this compound. This may involve careful control of concentration and temperature, and potentially seeding with a crystal of the desired product.

-

The crystalline this compound can be isolated by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Stereoselective Reactions: Harnessing the Chirality of this compound

The synthetic utility of this compound lies in its ability to direct the stereochemical outcome of reactions at or adjacent to its chiral centers. The furanose ring exists in a number of puckered conformations, and understanding these conformational preferences is key to predicting the stereoselectivity of its reactions.[9][10]

Diastereoselective Reduction of the Lactone Carbonyl

The reduction of the lactone carbonyl to a lactol (hemiacetal) is a crucial transformation that opens up a wide range of synthetic possibilities. The choice of reducing agent can significantly influence the stereochemical outcome of the resulting anomeric center.

Lithium triethylborohydride (LiEt₃BH, "Super-Hydride®") has been shown to be an effective reagent for the reduction of sugar lactones to their corresponding hemiacetals in high yields.[11][12][13][14][15] This reduction is compatible with a variety of common protecting groups used in carbohydrate chemistry.[11][12][13][14][15]

The stereoselectivity of the hydride attack is governed by the steric and electronic environment around the carbonyl group. The hydride will typically approach from the less hindered face of the lactone ring. The conformational bias of the furanose ring, influenced by the substituents, plays a critical role in determining which face is more accessible.

Caption: Diastereoselective reduction of a protected this compound.

Nucleophilic Additions to the Lactone Carbonyl

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the lactone carbonyl can generate new carbon-carbon bonds with the creation of a new stereocenter. The stereochemical outcome of these additions is often predictable based on Felkin-Ahn or related models, where the nucleophile attacks the carbonyl carbon from the least hindered trajectory. The bulky side chain and the substituents on the furanose ring will dictate the preferred direction of attack.

Protecting Group Strategies: Enabling Regioselective Transformations

The multiple hydroxyl groups of this compound present a significant challenge for regioselective functionalization. A well-designed protecting group strategy is therefore essential to mask certain hydroxyl groups while leaving others available for reaction.

Common protecting groups in carbohydrate chemistry include:

-

Acetals and Ketals (e.g., Isopropylidene, Benzylidene): These are typically used to protect vicinal diols.[2]

-

Ethers (e.g., Benzyl, Silyl): Benzyl ethers are stable under a wide range of conditions and can be removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer varying degrees of steric bulk and lability.[2]

-

Esters (e.g., Acetate, Benzoate): Esters are readily introduced and can be removed under basic conditions.[2]

The selective protection of the primary hydroxyl group is often the first step due to its higher reactivity compared to the secondary hydroxyls.[16] Subsequently, the remaining hydroxyl groups can be differentiated based on their steric and electronic properties.

Caption: A potential protecting group strategy for this compound.

Application in Natural Product Synthesis: The Case of Howiinol A

A notable application of this compound is its use as a key starting material in the synthesis of Howiinol A, a natural product with antitumor properties.[5] The synthesis of Howiinol A and its analogues highlights the utility of this chiral building block in constructing complex molecular architectures with high stereochemical control.[5] While the detailed step-by-step synthesis is proprietary to the research groups who developed it, the general strategy involves the elaboration of the lactone into the core structure of the natural product, leveraging the inherent chirality of the starting material to set the stereocenters in the final molecule.

Conclusion and Future Outlook

This compound represents a valuable and versatile chiral building block derived from the abundant and inexpensive chiral pool of carbohydrates. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the stereoselective synthesis of complex molecules, as exemplified by its use in the synthesis of Howiinol A. Future research in this area will likely focus on the development of new and more efficient synthetic routes to this lactone, as well as the exploration of its application in a broader range of stereoselective transformations and the synthesis of other biologically active natural products and their analogues. The continued development of novel protecting group strategies and catalytic methods will further enhance the utility of this compound as a powerful tool in the arsenal of the synthetic organic chemist.

References

-

American Chemical Society. (n.d.). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. Retrieved from [Link]

-

Research and Reviews. (n.d.). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Open Access Journals. Retrieved from [Link]

-

Wnuk, S. F., et al. (2016). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. PMC. Retrieved from [Link]

-

King, P., et al. (2014). Biological Building Blocks: Carbohydrates. AccessPharmacy. Retrieved from [Link]

-

Schaller, C. (2022). 5.21: Biological Building Blocks- Carbohydrates. Chemistry LibreTexts. Retrieved from [Link]

-

Meijer, E. W., et al. (2001). Chiral Architectures from Macromolecular Building Blocks. Chemical Reviews. Retrieved from [Link]

-

Woods, R. J., et al. (2016). Insights into Furanose Solution Conformations: Beyond the Two-State Model. PMC. Retrieved from [Link]

-

PubMed. (2016). Reduction of sugar lactones to hemiacetals with lithium triethylborohydride. Retrieved from [Link]

-

Isbell, H. S., et al. (1952). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. SciSpace. Retrieved from [Link]

-

PubMed. (1999). Synthesis of L-glucose from D-gulono-1,4-lactone. Retrieved from [Link]

-

FIU Digital Commons. (2016). Reduction of Sugar Lactones to Lactols with Super-Hydride. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Retrieved from [Link]

-

ACS Publications. (2011). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry. Retrieved from [Link]

-

FIU Digital Commons. (2016). Reduction of Sugar Lactones to Lactols with Super-Hydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Best-fit conformers obtained after pseudorotaional analysis of compounds 1-3 and 1s-3s. Retrieved from [Link]

-

ACS Publications. (2013). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

-

PubMed. (2000). The Glycosyl-Aldonolactone Approach for the Synthesis of beta-D-Galf-(1-->3). Retrieved from [Link]

-

National Institutes of Health. (2015). Oxidative conversion of δ-sultones to γ-lactones. PMC. Retrieved from [Link]

-

Semantic Scholar. (1952). Synthesis of D-glucose-1-C-14 and D-mannose-1-C-14. Retrieved from [Link]

-

Royal Society of Chemistry. (1998). A three-step procedure for the conversion of γ-lactones into δ-lactones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Large scale synthesis of the acetonides of L-glucuronolactone and of L-glucose: easy access to L-sugar chirons. Retrieved from [Link]

-

ChemRxiv. (2024). Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties. Cambridge Open Engage. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2017). Natural Products and Their Mimics as Targets of Opportunity for Discovery. PMC. Retrieved from [Link]

-

LookChem. (n.d.). Cas 60046-25-5,this compound. Retrieved from [Link]

-

Nature. (2024). Photocatalytic production and biological activity of D-arabino-1,4-lactone from D-fructose. Retrieved from [Link]

-

National Institutes of Health. (2014). Conformational constraint in natural product synthesis. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure of d-glucuronolactone derived carboxamides. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. usbio.net [usbio.net]

- 8. scispace.com [scispace.com]

- 9. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reduction of sugar lactones to hemiacetals with lithium triethylborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 16. D-Glucoheptonic acid-1,4-lactone | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Enzyme Inhibition by D-Glucoheptono-1,4-lactone

This guide provides a comprehensive technical overview of D-Glucoheptono-1,4-lactone as an enzyme inhibitor, designed for researchers, scientists, and professionals in drug development. It delves into the core principles of its inhibitory action, identifies target enzyme classes, and provides detailed methodologies for its characterization.

Introduction: The Significance of this compound in Glycobiology

This compound, a chiral sugar lactone, has emerged as a noteworthy tool in the study of carbohydrate metabolism and as a potential scaffold for drug design.[1][2] Its structural similarity to monosaccharide units makes it an effective mimic of substrates for a variety of glycoside hydrolases (glycosidases). These enzymes play crucial roles in a myriad of biological processes, including digestion, lysosomal degradation, and glycoprotein processing. The ability of this compound to inhibit these enzymes has implications for research into metabolic disorders and infectious diseases.[1][2] This guide will explore the mechanistic basis of this inhibition and provide practical insights for its application in a research setting.

Part 1: The Core of Inhibition - Unraveling the Mechanism of Action

The inhibitory prowess of this compound lies in its structural analogy to the transition state of the glycosidase-catalyzed reaction. While direct and exhaustive kinetic studies on this compound are not extensively documented in publicly accessible literature, a robust body of evidence from analogous aldonolactones, such as D-glucono-1,5-lactone, provides a strong foundation for understanding its mechanism.[3] Aldonolactones are widely recognized as potent competitive inhibitors of glycosidases that act on substrates with a similar configuration.[3]

Competitive Inhibition: A Race for the Active Site

The prevailing hypothesis is that this compound functions as a competitive inhibitor . This mode of inhibition is characterized by the inhibitor binding to the enzyme's active site, the same location where the natural substrate would bind. This binding is reversible, and the inhibitor and substrate are in direct competition.

The rationale behind this is the structural resemblance of the lactone ring to the oxocarbenium ion-like transition state that forms during the enzymatic hydrolysis of glycosidic bonds. By occupying the active site, this compound prevents the substrate from binding, thereby halting the catalytic cycle.

Figure 1: A diagram illustrating the competitive inhibition of a glycosidase by this compound.

Part 2: Target Specificity - The Enzymes in the Crosshairs

This compound exhibits inhibitory activity against a range of glycosidases, with a presumed preference for those that process substrates with a similar stereochemistry.

Primary Targets:

-

α-L-Rhamnosidase: This enzyme is responsible for the hydrolysis of terminal, non-reducing α-L-rhamnose residues from various glycoconjugates. Inhibition of this enzyme is of interest in the study of bacterial and plant physiology.[1][2]

-

Other Glycosidases: The broader classification of "enzymes responsible for the breakdown of carbohydrates" suggests a wider spectrum of activity.[1][2] Based on its structure, it is a logical candidate for inhibiting enzymes such as:

-

β-Glucosidases: These enzymes are widespread and involved in the breakdown of β-glucosides.

-

Glucoamylases: These enzymes hydrolyze terminal α-1,4- and α-1,6-glucosidic linkages.

-

α-Glucosidases: These enzymes are involved in the breakdown of complex carbohydrates into glucose.

-

Comparative Inhibitory Data (for Analogous Compounds):

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| D-Glucono-1,5-lactone | Almond β-Glucosidase | ~30 µM | Competitive |

| D-Galactono-1,4-lactone | β-Galactosidase | Potent Inhibitor | Competitive |

This table presents data for structurally similar compounds to provide a contextual understanding of the potential inhibitory potency of this compound. The values should not be taken as absolute for the topic compound.

Part 3: In the Laboratory - A Practical Guide to Studying Inhibition

The characterization of this compound as an enzyme inhibitor requires robust and well-controlled experimental protocols. The following section provides a detailed methodology for a standard β-glucosidase inhibition assay, which can be adapted for other glycosidases.

Experimental Protocol: Spectrophotometric Assay of β-Glucosidase Inhibition

This protocol is designed to determine the inhibitory effect of this compound on β-glucosidase activity using the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

-

β-Glucosidase (from almond or other sources)

-

This compound

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG)

-

Sodium acetate buffer (e.g., 50 mM, pH 5.0)

-

Sodium carbonate (Na2CO3) solution (e.g., 1 M)

-

96-well microplate

-

Microplate reader

-

Incubator

Step-by-Step Methodology:

-

Preparation of Reagents:

-